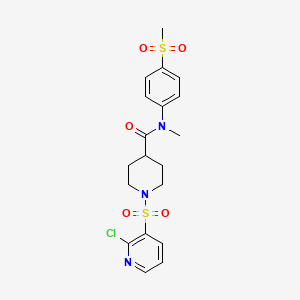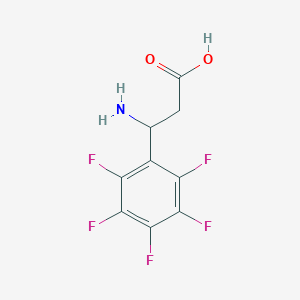![molecular formula C22H19FN4O3 B2357134 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide CAS No. 1260952-03-1](/img/structure/B2357134.png)
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide has garnered attention due to its unique structural attributes and potential applications across various scientific domains. This molecule features a fluorophenyl group, an oxadiazole ring, a pyrrole moiety, and a methoxybenzyl group, which together contribute to its distinctive reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide, researchers typically begin with the construction of the oxadiazole ring. This is often achieved through the reaction of a suitable hydrazide with an acid chloride under cyclization conditions. Subsequently, the pyrrole group can be introduced via a condensation reaction, involving an appropriate amine and aldehyde in the presence of a catalyst. The final step involves acylation to attach the methoxybenzyl group, utilizing standard amide bond-forming reagents and conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process might be optimized by employing continuous flow chemistry techniques to improve yield and purity. Utilizing automated reactors and precise control over reaction parameters can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo various types of reactions, such as:
Oxidation: The aromatic rings can participate in oxidation reactions, potentially leading to quinone-like structures.
Reduction: The oxadiazole ring can be selectively reduced to an amine under mild conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Mild reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation are common.
Substitution: Halogen exchange reactions may utilize reagents like n-butyllithium followed by electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinones and related oxidized derivatives.
Reduction: Amine derivatives from the reduction of the oxadiazole ring.
Substitution: Diverse fluorophenyl derivatives depending on the substituent introduced.
Scientific Research Applications
This compound finds applications across various scientific fields due to its multifaceted reactivity and structural features:
Chemistry: Utilized in the synthesis of complex organic molecules and as a building block for diverse chemical libraries.
Biology: Explored for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Used as an intermediate in the production of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The compound's mechanism of action can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxybenzyl groups may facilitate binding to hydrophobic pockets, while the oxadiazole and pyrrole rings engage in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target, leading to biological effects such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Unique Attributes
Compared to other compounds with similar structures, 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide stands out due to its specific combination of functional groups that impart unique chemical reactivity and potential biological activity.
Similar Compounds
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrole:
Similar in structure but with a chlorophenyl group instead of a fluorophenyl group.
N-benzyl-2-pyrrolecarboxamide:
Shares the pyrrole and benzyl moieties but lacks the oxadiazole ring.
3-(4-fluorophenyl)-1,2,4-oxadiazole:
Contains the fluorophenyl and oxadiazole structures but lacks the pyrrole and acetamide components.
Conclusion
The compound this compound exemplifies the intricate interplay of structural motifs that contribute to its diverse chemical reactivity and potential applications. Whether in synthetic chemistry, biological research, or industrial applications, its unique properties make it a subject of ongoing investigation and interest.
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-18-5-2-4-15(12-18)13-24-20(28)14-27-11-3-6-19(27)22-25-21(26-30-22)16-7-9-17(23)10-8-16/h2-12H,13-14H2,1H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZCEOBWBAAXEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2357055.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2357060.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2357062.png)

![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one](/img/structure/B2357064.png)


![3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2357068.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2357072.png)
![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/new.no-structure.jpg)
